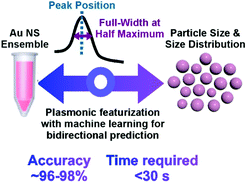Incorporating plasmonic featurization with machine learning to achieve accurate and bidirectional prediction of nanoparticle size and size distribution†
Nanoscale Horizons Pub Date: 2022-05-04 DOI: 10.1039/D2NH00146B
Abstract
Determination of nanoparticle size and size distribution is important because these key parameters dictate nanomaterials’ properties and applications. Yet, it is only accomplishable using low-throughput electron microscopy. Herein, we incorporate plasmonic-domain-driven feature engineering with machine learning (ML) for accurate and bidirectional prediction of both parameters for complete characterization of nanoparticle ensembles. Using gold nanospheres as our model system, our ML approach achieves the lowest prediction errors of 2.3% and ±1.0 nm for ensemble size and size distribution respectively, which is 3–6 times lower than previously reported ML or Mie approaches. Knowledge elicitation from the plasmonic domain and concomitant translation into featurization allow us to mitigate noise and boost data interpretability. This enables us to overcome challenges arising from size anisotropy and small sample size limitations to achieve highly generalizable ML models. We further showcase inverse prediction capabilities, using size and size distribution as inputs to generate spectra with LSPRs that closely match experimental data. This work illustrates a ML-empowered total nanocharacterization strategy that is rapid (<30 s), versatile, and applicable over a wide size range of 200 nm.


Recommended Literature
- [1] Degradation of atrazine from the riparian zone with a PEC system based on an anode of N–S–TiO2 nanocrystal-modified TiO2 nanotubes and an activated carbon photocathode
- [2] Structural and thermodynamic basis of interaction of the putative anticancer agent chelerythrine with single, double and triple-stranded RNAs†
- [3] Thermoelectric properties of two-dimensional selenene and tellurene from group-VI elements†
- [4] Designing Ce single-atom-sites coupled with CeO2 nanoparticles for oxygen reduction enhancement†
- [5] Encoded peptide libraries and the discovery of new cell binding ligands†
- [6] Thermal Rearrangement of 3-Allyloxy-1,2-benzisothiazole 1,1-Dioxides: an Unusual Inversion of Products of Sigmatropic [3,3]-Shift to Give the [1,3]-Isomers
- [7] First-principles study of lithium ion migration in lithium transition metal oxides with spinel structure
- [8] Advances in modelling X-ray absorption spectroscopy data using reverse Monte Carlo
- [9] European Analytical Column 17
- [10] Entrapment of a pyridine derivative within a copper–palladium alloy: a bifunctional catalyst for electrochemical reduction of CO2 to alcohols with excellent selectivity and reusability†










